rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans
Description
rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-amine hydrochloride, trans (CAS: 1807933-88-5) is a cyclobutane-derived amine hydrochloride with a benzyloxy substituent at the 2-position. This compound is primarily utilized as a medicinal chemistry intermediate, particularly in pharmaceutical research and development . Its trans configuration and chiral centers make it valuable for studying stereochemical effects in drug design.
Properties
CAS No. |
1485396-59-5 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Benzyloxy Group Introduction: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the cyclobutane ring.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stereochemistry.
Biology:
- Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate or active ingredient.
Industry:
- Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The exact pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane-Based Analogs
Table 1: Key Cyclobutane Derivatives
*Calculated molecular formula for the benzyloxy derivative based on structural analogy.
Key Observations :
- Substituent Effects : The benzyloxy group increases molecular weight and lipophilicity compared to smaller substituents like methoxymethyl or methoxy. This may enhance binding affinity in hydrophobic protein pockets but could reduce aqueous solubility.
- Synthetic Utility : Methoxymethyl and methoxy variants are cost-effective intermediates (e.g., 100 mg of methoxymethyl analog costs €548), while the benzyloxy derivative requires direct inquiry for pricing .
Cyclohexane and Other Ring-Size Analogs
Table 2: Cyclohexane and Cyclopropane Derivatives
Key Observations :
Tert-Butoxy and Bulky Substituent Analogs
Table 3: Bulky Substituent Derivatives
*Estimated based on molecular formula.
Key Observations :
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